1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid - 1256643-10-3

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Catalog Number: EVT-3024166
CAS Number: 1256643-10-3
Molecular Formula: C8H16ClN3O4
Molecular Weight: 253.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of pyrazolopyridines. This scaffold is found in numerous bioactive compounds and serves as a valuable building block in medicinal chemistry. The compound itself has been studied primarily as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. [, , , , ]

Synthesis Analysis

Several methods have been reported for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid and its derivatives. These methods often involve multiple steps and employ a range of reagents and reaction conditions. Common starting materials include substituted pyrazoles, pyridines, and piperidines. Specific details of the synthesis depend on the desired final product and the synthetic route chosen. [, , , , ]

Example:

In the synthesis of the TLR7/8 antagonist MHV370, a key intermediate, 1-methyl-5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, was synthesized via a multistep process involving a condensation reaction, a reduction step, and a subsequent cyclization reaction. []

Molecular Structure Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid features a fused pyrazolopyridine ring system with a methyl group at position 1 and a carboxylic acid group at position 3. The tetrahydropyridine ring adopts a half-chair conformation in most reported structures. The molecule can exist in different tautomeric forms depending on the environment. Structural analysis has been conducted using techniques like X-ray crystallography and NMR spectroscopy. [, , ]

Example:

X-ray crystallographic analysis of 5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate revealed the half-chair conformation of the tetrahydropyridine ring with the nitrogen atom and adjacent methylene carbon atom displaced from the plane of the other four atoms. []

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions depending on the functional groups present. These reactions include esterification, amidation, alkylation, and nucleophilic substitution at the carboxylic acid group. The nitrogen atoms in the pyrazole and pyridine rings can also participate in reactions like alkylation and acylation. [, , , , ]

Example:

In one study, 3-methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine underwent ipso-substitution reactions with various nucleophiles, demonstrating the reactivity of the methylsulfonyl group towards substitution. []

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid derivatives varies depending on the specific compound and its target. Many of these compounds exert their biological activity by interacting with specific proteins, such as enzymes or receptors. The exact mechanism by which this interaction occurs depends on the molecular structure of the compound and the binding site on the target protein. [, , , , , ]

Example:

The TLR7/8 antagonist MHV370, which incorporates the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid scaffold, selectively binds to TLR7 and TLR8, inhibiting their activation by single-stranded RNA. This binding interaction disrupts the downstream signaling cascade, reducing inflammation and potentially providing therapeutic benefit in autoimmune diseases. []

Applications
  • Medicinal Chemistry: The compound serves as a valuable scaffold in the development of new drugs. [, , , , ] Its derivatives have been investigated for potential therapeutic applications in areas like:
    • Autoimmune diseases: MHV370, a TLR7/8 antagonist, targets inflammation in Sjögren's syndrome and mixed connective tissue disease. []
    • Cardiovascular disease: Research has explored the role of angiotensin II receptor antagonists, incorporating similar pyrazolopyridine structures, in treating hypertension and related complications. [, , , , , , ]
    • Cancer: Studies have investigated the anticancer activity of certain pyrazolopyridine derivatives, although not specifically focusing on 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. []
  • Chemical Synthesis: It is a useful intermediate in the synthesis of more complex molecules with potential biological activity. [, , , , ]

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Compound Description: This compound is highlighted in a crystallographic study focusing on its molecular conformation and intermolecular interactions. [] The study reveals that its six-membered ring adopts a half-chair conformation, and molecules within the crystal structure are linked via weak C—H⋯O interactions. []

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound is one of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines investigated for their synthesis, molecular conformations, and hydrogen bonding patterns. [] The study highlights the adoption of a half-chair conformation by the reduced pyridine ring and the equatorial placement of the methylsulfonyl substituent. [] Molecules of this specific compound form centrosymmetric dimers via C-H...π(arene) hydrogen bonds. []

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound is another of the three 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines studied alongside the 1-(4-Fluorophenyl) derivative. [] It exhibits a similar molecular conformation but differs in its crystal packing, forming ribbons via C-H...O hydrogen bonds and C-Cl...π(arene) interactions. [] The trifluoromethyl group in this compound shows disorder over two atomic sites. []

1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepin-4-one

Compound Description: This compound is synthesized from the Schmidt reaction of 1-methyl-4,5,6,7-tetrahydro-1H-4-indazolone. [] It represents one of the two isomeric lactams resulting from rearrangements of the indazolone precursor. []

1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-one

Compound Description: This lactam is the other isomeric product derived from the Beckmann rearrangement of the tolylsulfonyloxime of 1-methyl-4,5,6,7-tetrahydro-1H-4-indazolone. [] It is structurally similar to the previous compound but differs in the position of the carbonyl group within the azepine ring. []

1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine

Compound Description: This compound is a lead compound in a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines synthesized and evaluated for their activity against ESKAPE pathogens. [] It exhibits good activity, surpassing nitrofurantoin in potency. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is an important intermediate in the synthesis of the anticoagulant apixaban. [, ] Its X-ray powder diffraction data have been reported, confirming its purity and structural characteristics. []

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid

Compound Description: This novel heterocycle compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction. [] Molecular docking simulations indicate its potential biological activity, highlighting its ability to form hydrogen bonds with a receptor. [] The compound has been explored for its potential therapeutic and nursing applications in treating children with bronchial pneumonia. [] The study investigated its mechanism by examining the release of TNF-α and IL-1β into alveolar lavage fluid and identifying NF-κB activation levels in respiratory tract mucosal epithelial cells. []

Apixaban

Compound Description: Apixaban is an anticoagulant drug used to prevent and treat venous thromboembolism, including deep vein thrombosis and pulmonary embolism. [, ]

Relevance: Although Apixaban does not directly share the pyrazolo[4,3-c]pyridine core, it is a direct derivative of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. [] The latter compound, structurally related to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, highlights a connection within this group of compounds through their involvement in apixaban synthesis.

(S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a non-peptide angiotensin II antagonist, specifically targeting the AT2 receptor subtype. [, , , , , , , , , , , ] Its synthesis has been improved, and its pharmacological effects, including the inhibition of angiotensin II-mediated actions, have been extensively studied. [, , , , , , , , , , , ]

3-Methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine (4)

Compound Description: This compound serves as a starting material in a study exploring ipso-substitution reactions of the methylsulfonyl group with various nucleophiles. [] The study demonstrated the successful synthesis of a range of substituted pyrazolo[4,3-e][1,2,4]triazine derivatives. []

1H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-b][1,2,4]triazines (8a) and (8b)

Compound Description: These compounds are synthesized from the 5-hydrazino derivative of 3-methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine (4) by reacting it with carboxylic acids. [] The study highlights the use of ipso-substitution chemistry to access these fused tricyclic heterocycles. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [, ] Studies have investigated its vasodilatory mechanisms, particularly its ability to relax pulmonary arteries through sGC activation and sodium pump stimulation. []

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. [] It has been developed for the potential treatment of systemic autoimmune diseases, with clinical trials ongoing for Sjögren's syndrome and mixed connective tissue disease. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] It has been developed for the treatment of severe asthma, and its synthesis, including carbon-14 and deuterium labeling, has been described. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor, developed alongside BI 894416. [] It is structurally similar to BI 894416 but differs in the bicyclic moiety, featuring a 2,3-dimethyl-2H-indazole instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine present in BI 894416. []

1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1)

Compound Description: This compound is the starting material for a series of novel pyrazolo[3,4-b]pyridines and related heterocycles synthesized and evaluated for their antimicrobial activity. []

(1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

Compound Description: [3H]A-585539 is a selective high-affinity α7 neuronal nicotinic receptor agonist radioligand. [] It exhibits rapid kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing α7 nicotinic receptors. []

Properties

CAS Number

1256643-10-3

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid

Molecular Formula

C8H16ClN3O4

Molecular Weight

253.68

InChI

InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)7(10-11)8(12)13/h9H,2-4H2,1H3,(H,12,13)

InChI Key

BBLFNCRERQUKJD-UHFFFAOYSA-N

SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.